molecular formula C10H4BrClF3N B11822644 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline

7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline

Cat. No.: B11822644
M. Wt: 310.50 g/mol
InChI Key: LQDJBTZRTHWMNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline can be achieved through several synthetic routes. One common method involves the halogenation of isoquinoline derivatives. For instance, starting with 7-bromo-1-hydroxyisoquinoline, selective chlorination and trifluoromethylation can be performed to obtain the desired compound . The reaction conditions typically involve the use of reagents such as Selectfluor® in acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline is unique due to the presence of both bromine and chlorine atoms along with a trifluoromethyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline is a halogenated isoquinoline derivative that has garnered interest for its potential biological activities, particularly in medicinal chemistry. The unique combination of bromine, chlorine, and trifluoromethyl groups on the isoquinoline ring enhances its chemical properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

The structural formula of this compound is represented as follows:

C10H5BrClF3N\text{C}_{10}\text{H}_{5}\text{BrClF}_{3}\text{N}

This compound's unique halogenated structure contributes to its lipophilicity and metabolic stability, which are crucial for biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group can enhance the compound's binding affinity and selectivity towards these targets.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation: It could act as a modulator for receptors related to neurotransmission or inflammation.

Anticancer Activity

Recent studies have demonstrated that isoquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines.

StudyCell LineIC50 (μM)Mechanism
MDA-MB-231 (breast cancer)0.5 - 5.0Induces apoptosis via caspase activation
A549 (lung cancer)2.0 - 10.0Microtubule destabilization

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as microtubule disruption and caspase activation.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Preliminary data indicate that it may possess activity against certain bacterial strains, although further studies are needed to quantify this effect.

Case Studies

  • Topoisomerase Inhibition: Research indicates that halogenated isoquinolines can act as topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair processes .
  • Fluorinated Compounds: A study comparing various fluorinated compounds found that those with similar structures to this compound displayed enhanced anticancer activity due to improved binding characteristics .

Safety and Toxicity

While exploring the biological activities of this compound, it is essential to consider its toxicity profile. Data suggests that high doses can lead to adverse effects on liver and kidney functions . Therefore, understanding the dose-response relationship is critical for therapeutic applications.

Properties

Molecular Formula

C10H4BrClF3N

Molecular Weight

310.50 g/mol

IUPAC Name

7-bromo-1-chloro-4-(trifluoromethyl)isoquinoline

InChI

InChI=1S/C10H4BrClF3N/c11-5-1-2-6-7(3-5)9(12)16-4-8(6)10(13,14)15/h1-4H

InChI Key

LQDJBTZRTHWMNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=C2C(F)(F)F)Cl

Origin of Product

United States

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